{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride
Description
Early Investigations in Carcinogenic Amines
Heterocyclic aromatic amines (HAAs), such as those formed during meat cooking, were identified as carcinogens in the 1970s. While the compound is not a direct HAA, its structural similarity to nitrogen-containing heterocycles highlights broader interest in this class:
Piperidine Derivatives in Medicinal Chemistry
Piperidine’s six-membered nitrogen-containing ring has been a cornerstone in drug design:
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15;/h2-5,12H,6-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWHGPHKGBOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803602-05-2 | |
| Record name | Benzenemethanamine, 2-[(4-methyl-1-piperidinyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of Cyanohydrins
One prominent method involves the reductive amination of cyanohydrins with appropriate amine derivatives. This approach is characterized by:
- Starting Materials: Cyanohydrin derivatives of the corresponding ketones or aldehydes and the amine component (e.g., 4-methylpiperidin-1-yl methylamine).
- Reaction Conditions: The reaction medium is typically alcoholic (methanol preferred) and can be rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane.
- Reducing Agent: Sodium cyanoborohydride is commonly used to facilitate reductive amination under mild conditions.
- Advantages: This method allows for selective formation of the primary amine with good yields and minimal side reactions.
- Example: The amine starting reagent may be used as its hydrochloride salt to improve solubility and reaction control.
This method is supported by patent US7208603B2, which details the synthesis of pyridin-2-yl-methylamine derivatives and can be adapted for related piperidinylmethanamine compounds.
Epoxide Ring Opening of Piperidin-4-one Derivatives
Another synthetic route involves the transformation of 1-benzoyl-piperidin-4-one derivatives into the target amine through epoxide intermediates:
- Step 1: Conversion of the ketone function in 1-benzoyl-piperidin-4-one into an epoxide.
- Step 2: Treatment of the epoxide with hydrogen fluoride-pyridine complex to yield 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
- Step 3: Subsequent functional group manipulations lead to the formation of the (4-methylpiperidin-1-yl)methyl moiety.
- Step 4: Final conversion to the methanamine hydrochloride salt.
This method is detailed in European patent EP1358179B1 and involves careful control of reaction conditions, including solvent choice and purification steps such as silica decolorization and aqueous washes.
General Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ketone to Epoxide | 1-benzoyl-piperidin-4-one, epoxidation reagents | Epoxide intermediate formation |
| 2 | Epoxide ring opening | Hydrogen fluoride-pyridine complex | Fluoro-hydroxymethyl piperidine derivative |
| 3 | Reductive amination | Cyanohydrin, amine hydrochloride, NaCNBH3, base | Formation of substituted piperidinylmethanamine |
| 4 | Salt formation | HCl or other acid | Hydrochloride salt of the amine |
Purification and Isolation
- The crude reaction mixtures are often diluted with dichloromethane and water, followed by phase separation.
- Decolorization with silica and activated carbon is used to remove impurities.
- Evaporation under reduced pressure yields the crude product, which is further purified by recrystallization or chromatography to obtain the hydrochloride salt in high purity.
Detailed Research Findings
- The reductive amination process using sodium cyanoborohydride allows selective amination without over-reduction or side reactions, making it suitable for sensitive functional groups.
- The use of tertiary amine bases enhances the reaction rate and yield by maintaining a basic environment that stabilizes intermediates.
- Epoxide intermediates provide a versatile handle for introducing functional groups at the 4-position of the piperidine ring, enabling structural diversity.
- The hydrochloride salt form improves the compound's stability, solubility, and handling characteristics, which is critical for pharmaceutical applications.
- The synthetic routes described are scalable and have been validated in industrial settings for producing related compounds with similar structural motifs.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium or platinum catalysts.
Nucleophiles: Halogenated compounds, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Overview
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride is a piperidine derivative with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. This compound serves as a versatile building block for synthesizing more complex molecules and has been explored for its therapeutic applications.
Chemistry
This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex structures. It can undergo various chemical reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
- Reduction : Employing hydrogen gas in the presence of palladium or platinum catalysts to yield corresponding amines.
- Substitution Reactions : Nucleophilic substitutions with halogenated compounds to introduce different functional groups.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe in proteomics and its interaction with neurotransmitter systems. Preliminary studies suggest it may modulate activity in specific molecular pathways, making it a candidate for exploring neurological disorders.
Medicine
The compound has been explored for its therapeutic applications , particularly in treating neurological disorders such as depression and anxiety. Its unique structure allows it to interact with various receptors in the brain, potentially leading to novel treatments.
Industrial Applications
In industrial settings, this compound is used in the development of new materials with specific properties, contributing to innovations in specialty chemicals and agrochemicals.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in modulating neurotransmitter levels. For instance:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced binding affinity to serotonin receptors, indicating potential antidepressant properties.
- Proteomics research has utilized this compound to investigate protein interactions, revealing insights into cellular mechanisms underlying various diseases.
Mechanism of Action
The mechanism of action of {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems in the brain .
Comparison with Similar Compounds
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride (CAS: Not explicitly listed)
- Structural Difference : Replaces the 4-methylpiperidin-1-yl group with a piperidin-2-yl substituent.
- Piperidin-2-yl derivatives are less lipophilic (predicted logP ~2.1 vs. ~2.5 for the target compound), affecting membrane permeability .
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine Hydrochloride (CAS: 1423031-28-0)
- Structural Difference : Incorporates a sulfonyl (-SO₂-) linker instead of a methylene (-CH₂-) group.
- Impact: The sulfonyl group increases polarity (logP ~1.8), enhancing aqueous solubility but reducing blood-brain barrier penetration .
{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine Hydrochloride (CID: 29768108)
- Structural Difference : Replaces the 6-membered 4-methylpiperidine with a 5-membered pyrrolidine ring.
- Impact :
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6)
- Structural Difference : Positions the 4-methylpiperidine group on a para-substituted phenyl ring instead of ortho.
- Impact :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | logP* | Key Structural Feature | Potential Application |
|---|---|---|---|---|---|
| Target Compound | 1803602-05-2 | C₁₄H₂₁ClN₂ | 2.5 | 4-Methylpiperidin-1-ylmethyl (ortho) | CNS/antimicrobial agents |
| N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl | - | C₁₄H₂₁ClN₂ | 2.1 | Piperidin-2-yl (axial methyl) | Peripheral receptor modulation |
| (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine HCl | 1423031-28-0 | C₁₃H₂₀ClN₂O₂S | 1.8 | Sulfonyl linker | Solubility-enhanced therapeutics |
| {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine HCl | 29768108 | C₁₂H₁₈ClN₂O₂S | 1.7 | Pyrrolidine ring | Compact active site targeting |
| 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine | 486437-59-6 | C₁₃H₁₈N₂ | 2.3 | 4-Methylpiperidin-1-yl (para) | Metabolic stability optimization |
*Predicted logP values using fragment-based methods.
Biological Activity
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride, also known as a derivative of piperidine, possesses significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a piperidine ring and a phenyl group, which are known to interact with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H22N2·HCl
- Molecular Weight : 250.80 g/mol
- CAS Number : 690632-06-5
- Structure : The compound features a piperidine moiety that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antidepressant Effects : Similar compounds with piperidine structures have shown antidepressant properties, suggesting that this compound may also exhibit such effects through the modulation of serotonin and norepinephrine pathways.
- CNS Activity : The structural similarity to other psychoactive substances indicates potential central nervous system activity, which warrants further investigation into its efficacy as a therapeutic agent for neurological disorders.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Study: CNS Modulation
In a study examining the effects of various piperidine derivatives on neurotransmitter systems, this compound was identified as a potential candidate for further research. It showed promising results in modulating dopamine and serotonin levels in vitro, suggesting its viability as an antidepressant or anxiolytic agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-methylpiperidine with benzyl chloride under basic conditions to yield the desired product. Variations in synthesis can lead to different derivatives with enhanced or modified biological activities.
Table 2: Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Nucleophilic substitution | 4-methylpiperidine + benzyl chloride |
| Step 2 | Acid-base reaction | Treatment with HCl |
Q & A
Basic: What synthetic methodologies are recommended for preparing {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride?
Answer:
The compound can be synthesized via reductive amination between 2-formylphenyl intermediates and 4-methylpiperidine, followed by hydrochloric acid salt formation. Key steps include:
- Reduction: Use sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) for selective amine bond formation under mild conditions .
- Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/ether mixtures to achieve >95% purity. Monitor intermediates by TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) .
Basic: How should researchers characterize the compound’s structural integrity?
Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., piperidine methyl resonance at δ ~1.2 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁N₂·HCl: 269.15) with <2 ppm error .
- X-ray crystallography (if crystalline): Use SHELXL for refinement to resolve stereochemical ambiguities .
Advanced: How can researchers investigate functional selectivity in receptor binding studies?
Answer:
Design radioligand displacement assays targeting serotonin receptors (e.g., 5-HT2C):
- Competitive Binding: Use [³H]mesulergine as a tracer. Prepare test compound in Tris-HCl buffer (pH 7.4) with 0.1% BSA.
- Data Analysis: Calculate IC₅₀ values and compare to reference agonists (e.g., WAY-163909). Structural analogs with cyclopropane moieties (e.g., compound 38 in ) show enhanced selectivity, suggesting similar modifications could optimize binding.
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of hydrochloride dust .
- Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
Advanced: How can crystallographic data resolve conflicting solubility reports?
Answer:
Conflicting solubility data (e.g., in aqueous vs. organic solvents) may arise from polymorphic forms. Use:
- Single-Crystal X-ray Diffraction (SCXRD): Identify salt forms (e.g., hydrochloride vs. free base) and hydrogen-bonding networks affecting solubility .
- DSC/TGA: Correlate thermal stability (decomposition ~220°C) with hydration states .
Advanced: What HPLC conditions optimize purity analysis?
Answer:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Methanol/buffer (65:35 v/v) with 10 mM sodium acetate and 0.1% octanesulfonate (pH 4.6), adjusted via glacial acetic acid .
- Detection: UV at 254 nm. Retention time ~8–10 minutes. Validate with ≥98% peak area purity.
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers.
- Stability: Monitor via accelerated degradation studies (40°C/75% RH for 6 months). No significant decomposition observed in analogs under these conditions .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Core Modifications: Vary the piperidine methyl group (e.g., 4-ethyl, 4-cyclopropyl) and benzylamine substituents.
- Assays: Test in vitro binding (e.g., 5-HT2C EC₅₀) and metabolic stability (microsomal incubation). Derivatives with electron-withdrawing groups on the phenyl ring show improved metabolic half-lives .
Advanced: How can metabolic pathways be elucidated?
Answer:
- Radiolabeling: Synthesize [¹⁴C]-labeled compound and track metabolites via LC-MS/MS in hepatocyte incubations.
- Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Piperidine N-demethylation is a likely primary pathway, as seen in structurally related opioids .
Advanced: How to address discrepancies in reported biological activity?
Answer:
- Assay Replication: Standardize cell lines (e.g., HEK-293 vs. CHO for receptor expression) and buffer ionic strength.
- Salt Form Controls: Compare hydrochloride vs. free base activity; protonation states can alter membrane permeability .
- Data Normalization: Use reference agonists (e.g., serotonin for 5-HT2C) to calibrate inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
